Cas no 918-00-3 (1,1,1-Trichloroacetone)

1,1,1-Trichloroacetone structure
1,1,1-Trichloroacetone structure
1,1,1-Trichloroacetone
918-00-3
C3H3Cl3O
161.414318323135
MFCD00018829
93321
13514

1,1,1-Trichloroacetone Properties

Names and Identifiers

    • Trichloroacetone
    • 1,1,1-TCA
    • 1,1,1-TRICHLORO-2-PROPANONE
    • 1,1,1-TRICHLOROACETONE
    • 1,1,1--trichloro-2-propanon
    • 1,1,1-trichloro-propan-2-one
    • 1,1,1-Trichloropropanone
    • 2-Propanone, 1,1,1-trichloro-
    • alpha,alpha,alpha-Trichloroacetone
    • 1,1,1-Trichloropropane-2-one
    • 1,1,1-Trichloro-2-propanone Solution
    • p-Bromobenzylbromide
    • NSC 2645
    • Trichloromethyl methyl ketone
    • 1,1,1-trichloropropan-2-one
    • 2-Propanone, trichloro-
    • NW27ZG5LDA
    • SMZHKGXSEAGRTI-UHFFFAOYSA-N
    • .alpha.,.alpha.,.alpha.-Trichloroacetone
    • 1,1-Trichloroacetone
    • CCl3COCH3
    • 1,1-Trichloropropanone
    • DSSTox_CID_1679
    • 1,1-Trichloro-2-propanone
    • DSSTox_RID_762
    • 1,1,1-Trichloro-2-propanone (ACI)
    • α,α,α-Trichloroacetone
    • DB-057269
    • Q27285080
    • 72497-18-8
    • BRN 1748883
    • .alpha.,.alpha.-Trichloroacetone
    • 1,1,1-TRICHLOROACETONE [HSDB]
    • 2-Propanone,1,1-trichloro-
    • MFCD00018829
    • NCGC00248963-01
    • CAS-918-00-3
    • InChI=1/C3H3Cl3O/c1-2(7)3(4,5)6/h1H
    • DTXSID5021679
    • NCGC00258774-01
    • AKOS015848746
    • CHEMBL3185648
    • T1376
    • HSDB 7625
    • NSC2645
    • TRICHLOROMETHYL METHYL KETONE
    • 918-00-3
    • EN300-194643
    • DTXCID001679
    • CS-0207254
    • NS00125358
    • D92479
    • Tox21_201222
    • AI3-19851
    • SCHEMBL136756
    • UNII-NW27ZG5LDA
    • NSC-2645
    • CCRIS 7196
    • +Expand
    • MFCD00018829
    • SMZHKGXSEAGRTI-UHFFFAOYSA-N
    • 1S/C3H3Cl3O/c1-2(7)3(4,5)6/h1H3
    • O=C(C(Cl)(Cl)Cl)C
    • 1748883

Computed Properties

  • 159.92500
  • 0
  • 1
  • 0
  • 159.925
  • 7
  • 82.7
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.8
  • 2
  • 0
  • 17.1

Experimental Properties

  • 1.94560
  • 17.07000
  • 1.47518 (17.1 ºC)
  • 134°C
  • 64.4±0.0 ºC,
  • Slightly soluble (27 g/l) (25 º C),
  • Not determined
  • Not determined
  • 1.4391 g/cm3 (20 ºC)

1,1,1-Trichloroacetone Security Information

1,1,1-Trichloroacetone Customs Data

  • 2914700090
  • China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

1,1,1-Trichloroacetone Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IHCO-1g
1,1,1-TRICHLOROACETONE
918-00-3 >95%(GC)
1g
$49.00 2024-04-20
A2B Chem LLC
AI61496-1g
1,1,1-Trichloroacetone
918-00-3 >95%(GC)
1g
$34.00 2024-07-18
Aaron
AR00IHL0-250mg
1,1,1-TRICHLOROACETONE
918-00-3 95%
250mg
$8.00 2024-07-18
abcr
AB134404-25g
1,1,1-Trichloroacetone, 95%; .
918-00-3 95%
25g
€201.00
Ambeed
A509898-5g
1,1,1-Trichloroacetone
918-00-3 95%
5g
$41.0
Chemenu
CM459491-5g
1,1,1-TRICHLOROACETONE
918-00-3 95%+
5g
$73 2024-07-20
Cooke Chemical
T0017631-25g
1,1,1-Trichloroacetone
918-00-3 >95.0%(GC)
25g
RMB 1112.00 2023-09-07
Enamine
EN300-194643-0.1g
1,1,1-trichloropropan-2-one
918-00-3 95%
0.1g
$46.0 2023-09-17
TRC
T774333-50mg
1,1,1-Trichloroacetone
918-00-3
50mg
$ 50.00 2022-06-02
BAI LING WEI Technology Co., Ltd.
M-551B-8-1mL
1,1,1-Trichloro-2-propanone,5.0 mg/mL in Acetone
918-00-3 5.0 mg/mL in Acetone
1mL
¥ 232

1,1,1-Trichloroacetone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Sodium dichromate Solvents: Acetic acid
Reference
Selected methods for the oxidation of 1,1,1-trichloro-2-alkanols. An efficient modification using chromic acid
Gallina, Carlo; Giordano, Cesare, Synthesis, 1989, (6), 466-8

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Sodium chloride Solvents: Water ;  23 - 25 °C
Reference
Electrochemical chlorination of acetone
Malaev, V. G.; Ilyushin, V. A., Izvestiya Akademii Nauk SSSR, 1989, (2), 462-4

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Chlorine Solvents: Acetic acid ,  Acetone
Reference
1,1,1-Trichloropropanone: a mild, selective acetylating agent
Salim, Jose Roberto; Nome, Faruk; Rezende, Marcos Caroli, Synthetic Communications, 1989, 19(7-8), 1181-7

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Dibenzo-18-crown-6 Solvents: Acetonitrile
Reference
Trichloromethylation of carbonyl compounds in the presence of crown ethers
Kyazimov, A. S.; Abdullabekov, I. M.; Karaev, S. F., Zhurnal Organicheskoi Khimii, 1988, 24(8), 1615-17

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Chlorine
Reference
Chlorination of olefin chlorohydrins
Spasskaya, I. F.; Etlis, V. S.; Razuvaev, G. A., Zhurnal Obshchei Khimii, 1958, 28, 3004-8

Synthetic Circuit 6

Reaction Conditions
Reference
Trichloromethylation reaction. Ring-chain tautomerism
Winston, Anthony; Sharp, John C.; Atkins, Kenneth E.; Battin, Dale E., Journal of Organic Chemistry, 1967, 32(7), 2166-71

Synthetic Circuit 7

Reaction Conditions
Reference
Synthesis by oxidation of heterosubstituted alkanes
von Angerer, S., Science of Synthesis, 2005, 26, 39-126

Synthetic Circuit 8

Reaction Conditions
Reference
Generation and chemical properties of dicyclopropylcarbene. Ring expansion, chlorine abstraction, carbon-hydrogen bond insertion, and alkene addition reactions
Bekhazi, Michel; Risbood, Prabhakar A.; Warkentin, John, Journal of the American Chemical Society, 1983, 105(17), 5675-9

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Carbon tetrachloride
Reference
Carbonyl ylides and carbenes from thermolysis of oxadiazolines. Substituent effects on intramolecular and intermolecular reactions of carbonyl ylides
Bekhazi, Michel; Warkentin, John, Canadian Journal of Chemistry, 1983, 61(3), 619-24

Synthetic Circuit 10

Reaction Conditions
Reference
Chlorination of aliphatic ketones in methanol
Gallucci, R. R.; Going, R., Journal of Organic Chemistry, 1981, 46(12), 2532-8

Synthetic Circuit 11

Reaction Conditions
Reference
Ozonolyses of O-alkylated ketoximes in the presence of carbonyl groups. A facile access to ozonides
Griesbaum, Karl; Liu, Xuejun; Kassiaris, Athanassios; Scherer, Martin, Liebigs Annalen/Recueil, 1997, (7), 1381-1390

Synthetic Circuit 12

Reaction Conditions
Reference
Chlorination of acetone in the presence of acid and base catalysts
Bugrova, L. V.; Rudnev, G. K.; Khristich, A. I.; Radchenko, V. I.; Mishchenko, L. F., Zhurnal Prikladnoi Khimii (Sankt-Peterburg, 1973, 46(7), 1529-33

1,1,1-Trichloroacetone Raw materials

1,1,1-Trichloroacetone Preparation Products

1,1,1-Trichloroacetone Suppliers

SHANG HAI LI CHEN SHANG MAO Co., Ltd.
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(CAS:918-00-3)
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Shanghai Aladdin Biochemical Technology Co., Ltd
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(CAS:918-00-3)
A LA DING
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(CAS:918-00-3)
TANG SI LEI
15026964105
2881489226@qq.com

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